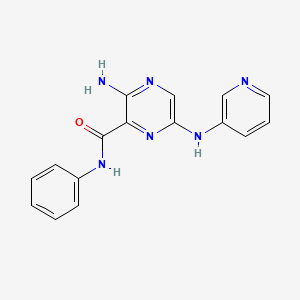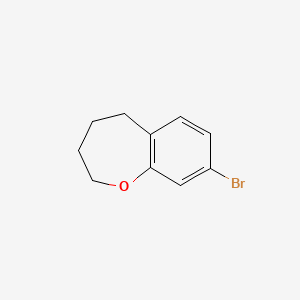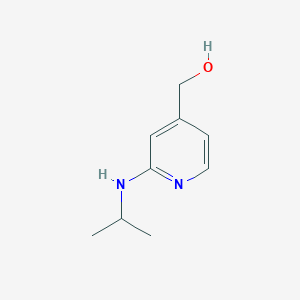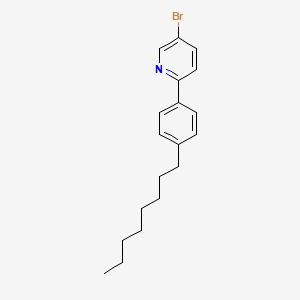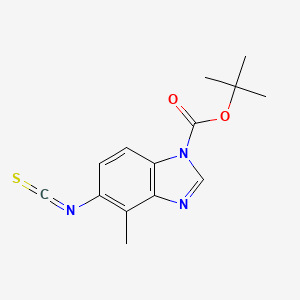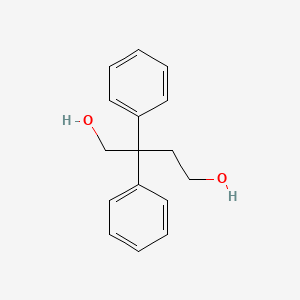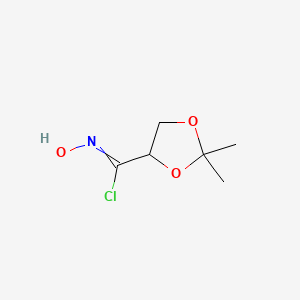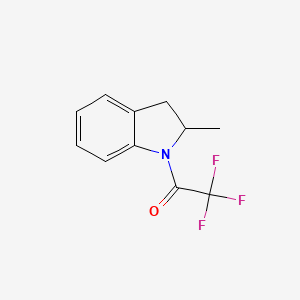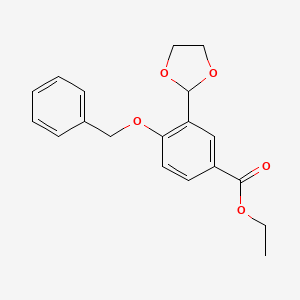
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate
描述
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyloxy group and a 1,3-dioxolane ring attached to a benzoate ester. It is often used in organic synthesis and research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by reacting the benzyloxy-substituted benzoic acid with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate esters.
科学研究应用
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
作用机制
The mechanism of action of Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and 1,3-dioxolane groups can influence its binding affinity and specificity.
相似化合物的比较
Ethyl 4-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzoate can be compared with other benzoate esters and compounds containing benzyloxy or 1,3-dioxolane groups. Similar compounds include:
Ethyl 4-(benzyloxy)benzoate: Lacks the 1,3-dioxolane ring.
Ethyl 3-(1,3-dioxolan-2-yl)benzoate: Lacks the benzyloxy group.
Mthis compound: Contains a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in the combination of the benzyloxy and 1,3-dioxolane groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C19H20O5 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
ethyl 3-(1,3-dioxolan-2-yl)-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-2-21-18(20)15-8-9-17(16(12-15)19-22-10-11-23-19)24-13-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3 |
InChI 键 |
PAEJFWWKHNHOGH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3OCCO3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]thiophen-2-yl]acetate](/img/structure/B8454477.png)
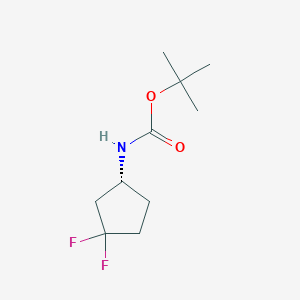
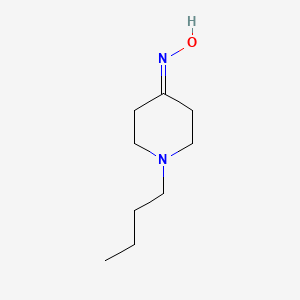
![N-(2-bromo-3,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide](/img/structure/B8454499.png)
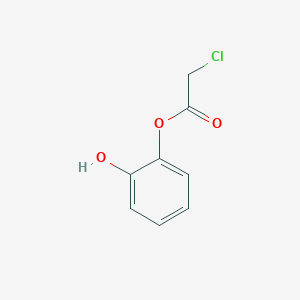
![Ethanol,2-(imidazo[1,2-a]pyridin-6-ylamino)-](/img/structure/B8454524.png)
